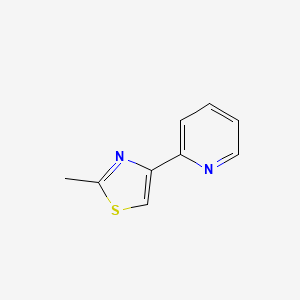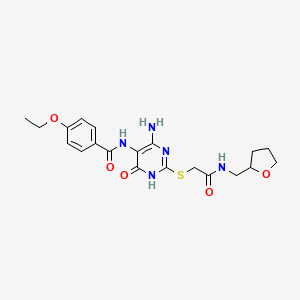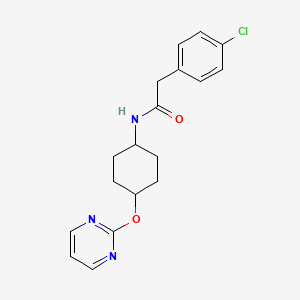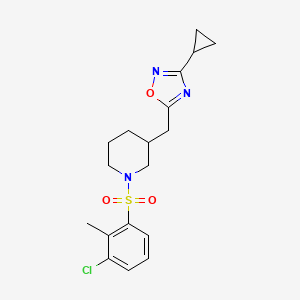
2-Methyl-4-(2-pyridyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2-pyridyl)thiazole is a synthetic intermediate useful for pharmaceutical synthesis . It is a heterocyclic compound with a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(2-pyridyl)thiazole can be represented by the linear formula C9H8N2S . The SMILES string representation is Cc1nc(cs1)-c2ccccn2 .Aplicaciones Científicas De Investigación
Anticancer Properties
2-Methyl-4-(2-pyridyl)thiazole and its analogues have shown promising results in anticancer research. A study found that a thiazole analogue exhibited significant anti-proliferative activity against various human carcinoma cell lines, including liver, breast, and colon cancer cells. The mechanism involves inhibiting enzymes like SOD and CYP2A6 in the liver, suggesting its potential as a liver-specific anticancer agent (Amin et al., 2017). Furthermore, novel pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity towards various cancer cell lines and could be potential anticancer agents (Ivasechko et al., 2022). Additionally, derivatives containing pyridyl and thiazole moieties have shown selective cytotoxicity to cancer cell lines, including liver cancer, in vitro and in vivo (Silva et al., 2017).
Antimicrobial and Antifungal Effects
Some derivatives of 2-Methyl-4-(2-pyridyl)thiazole have exhibited potent antimicrobial and antifungal properties. For instance, a study reported the synthesis of novel thiazoles with significant in vitro antimicrobial activity against various human pathogenic strains and comparable antifungal activity to amphotricin B against certain fungi (Bondock et al., 2013). Additionally, various derivatives synthesized in a study showed significant antibacterial activity against Gram-positive bacteria and remarkable antioxidant activity (Tay et al., 2022).
Corrosion Inhibition
2-Methyl-4-(2-pyridyl)thiazole has been studied for its potential as a corrosion inhibitor. Research exploring the application of a thiazole derivative as a corrosion inhibitor for mild steel found it effective in various acidic solutions, suggesting its utility in protecting metal surfaces (Yüce et al., 2014).
Other Applications
The compound has also been utilized in other areas such as the synthesis of pyridylthiazoles with anticholinergic antisecretory activity (Kosáry et al., 1989), as well as in the development of fluorescent sensors for detecting specific metal ions (Wang et al., 2016). Additionally, the coordination chemistry involving derivatives of 2-Methyl-4-(2-pyridyl)thiazole has been extensively studied (Klingele & Brooker, 2003).
Safety and Hazards
2-Methyl-4-(2-pyridyl)thiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-methyl-4-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-4-2-3-5-10-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRDDRNVMGAKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-pyridyl)thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~4~-(4-methoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2561064.png)


![1-Hexyl-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2561068.png)
![2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2561069.png)



![3,3'-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2561079.png)
![3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid](/img/structure/B2561081.png)


